

# **Application Notes and Protocols for Alkene Iodofluorination using Iodine Monofluoride**

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Compound of Interest		
Compound Name:	Iodine monofluoride	
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These application notes provide a comprehensive overview and detailed protocols for the iodofluorination of alkenes utilizing in situ generated **iodine monofluoride** (IF). This method offers a practical and regioselective approach for the synthesis of 2-fluoroalkyl iodides, which are valuable intermediates in the development of pharmaceuticals and functional materials.[1]

#### Introduction

The incorporation of fluorine into organic molecules can significantly modulate their biological properties, making fluorination reactions a cornerstone of modern drug discovery.[2][3] lodofluorination of alkenes is a particularly attractive transformation as it introduces both a fluorine atom and a synthetically versatile iodine atom in a single step.[2][4] The resulting vicinal iodo-fluoro alkanes serve as key building blocks for further chemical modifications.[1][4]

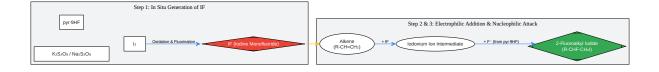
This document details a convenient and efficient method for the iodofluorination of a broad range of alkenes. The procedure relies on the in situ generation of **iodine monofluoride** (IF) from elemental iodine (I<sub>2</sub>) and a fluoride source in the presence of an oxidant.[1][2] This approach avoids the handling of hazardous and expensive fluorinating agents.[2] The reaction proceeds under mild conditions with high regioselectivity, generally following Markovnikov's rule.[1]



## **Reaction Mechanism**

The proposed reaction mechanism involves three key steps:

- In Situ Generation of **Iodine Monofluoride** (IF): Molecular iodine (I<sub>2</sub>) is oxidized by a persulfate salt (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> or Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) to form an electrophilic iodonium cation (I<sup>+</sup>). This cation then reacts with a fluoride source, such as a hydrogen fluoride-pyridine complex (pyr·9HF), to generate the active electrophile, **iodine monofluoride** (IF).[1]
- Electrophilic Addition: The electrophilic **iodine monofluoride** adds to the alkene double bond, forming a cyclic iodonium ion intermediate.
- Nucleophilic Ring Opening: The fluoride ion then attacks the more substituted carbon of the iodonium ion in an anti-fashion, leading to the final 2-fluoroalkyl iodide product with Markovnikov regioselectivity.[1]



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Caption: Proposed mechanism for the iodofluorination of alkenes.

# **Experimental Protocols**

The following protocols are based on the successful iodofluorination of various alkenes as reported in the literature.[1]

## **Materials and Reagents**



- Alkene substrate
- Iodine (I<sub>2</sub>)
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) or Sodium persulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
- Hydrogen fluoride-pyridine complex (pyr·9HF)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated agueous sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (EtOAc) for chromatography

Caution: Hydrogen fluoride-pyridine complex is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).

## **General Procedure for Iodofluorination**

- To a Teflon or polypropylene reaction vessel, add the alkene (1.0 mmol, 1.0 equiv).
- Add anhydrous dichloromethane (3 mL).
- Add molecular iodine (I2, 1.0 mmol, 1.0 equiv).
- Add the hydrogen fluoride-pyridine complex (pyr·9HF, ~30 mmol of HF).
- Stir the mixture at room temperature.
- Add the oxidant (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> or Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, 1.0 mmol, 1.0 equiv) in one portion.

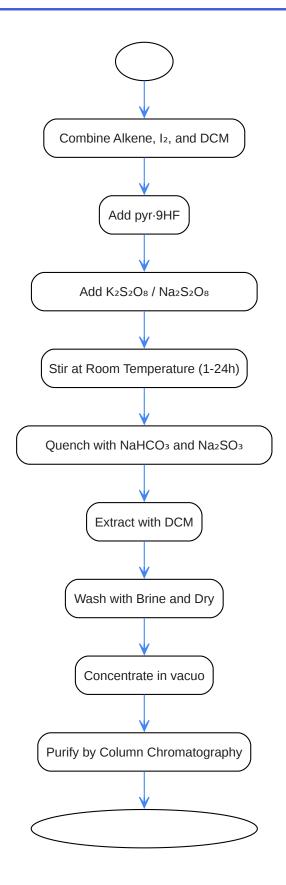






- Allow the reaction to stir at room temperature for 1-24 hours, monitoring by TLC or GC-MS.
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous
  NaHCO₃ solution until gas evolution ceases.
- Add saturated aqueous Na<sub>2</sub>SO<sub>3</sub> solution to reduce any remaining iodine.
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with brine (20 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.





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